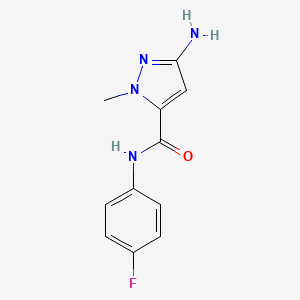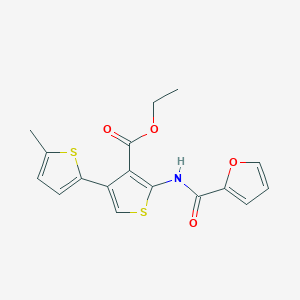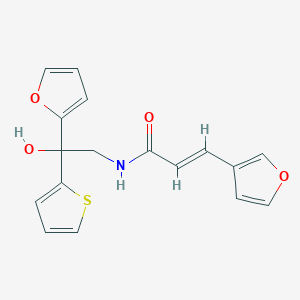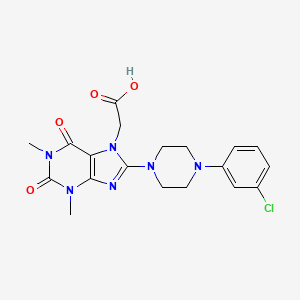
(1S,2S)-2-(cyclopropylméthoxy)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
(1S,2S)-2-(cyclopropylmethoxy)cyclohexan-1-ol acts as a competitive antagonist of mGluR1, binding to the receptor and preventing the activation of downstream signaling pathways. This results in a decrease in glutamate-mediated synaptic transmission and plasticity, which can have a variety of physiological and pathological effects depending on the specific brain region and cell type involved.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1S,2S)-2-(cyclopropylmethoxy)cyclohexan-1-ol are dependent on the specific brain region and cell type involved. In general, (1S,2S)-2-(cyclopropylmethoxy)cyclohexan-1-ol has been shown to decrease glutamate-mediated synaptic transmission and plasticity, which can have a variety of effects on neuronal excitability, synaptic plasticity, and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (1S,2S)-2-(cyclopropylmethoxy)cyclohexan-1-ol in lab experiments is its high potency and selectivity for mGluR1, which allows for precise manipulation of this receptor in vivo and in vitro. However, one limitation of using (1S,2S)-2-(cyclopropylmethoxy)cyclohexan-1-ol is its relatively short half-life, which can make it difficult to maintain a stable concentration of the compound over time.
Orientations Futures
There are many potential future directions for research involving (1S,2S)-2-(cyclopropylmethoxy)cyclohexan-1-ol and mGluR1. One area of interest is the role of mGluR1 in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where aberrant glutamatergic signaling has been implicated in disease pathology. Another area of interest is the role of mGluR1 in addiction and pain processing, where (1S,2S)-2-(cyclopropylmethoxy)cyclohexan-1-ol has been shown to have promising therapeutic potential. Overall, (1S,2S)-2-(cyclopropylmethoxy)cyclohexan-1-ol is a valuable tool for investigating the role of mGluR1 in various physiological and pathological processes, and future research is likely to uncover new insights into the complex functions of this receptor.
Méthodes De Synthèse
The synthesis of (1S,2S)-2-(cyclopropylmethoxy)cyclohexan-1-ol involves the reaction of cyclopropylmethanol with cyclohexanone in the presence of a Lewis acid catalyst. The resulting product is then treated with ethyl chloroformate to form the ethyl ester derivative, which is purified by column chromatography. The final product is a white crystalline solid with a melting point of 63-65°C.
Applications De Recherche Scientifique
Chimie Verte
Le squelette cyclohexanol est en accord avec les principes de la chimie verte :
Ces applications mettent en évidence la polyvalence et le potentiel du (1S,2S)-2-(cyclopropylméthoxy)cyclohexan-1-ol dans divers domaines scientifiques. N’oubliez pas que la recherche en cours peut révéler des utilisations supplémentaires pour ce composé fascinant . Si vous avez d’autres questions ou si vous avez besoin de plus de détails, n’hésitez pas à nous les poser !
Propriétés
IUPAC Name |
(1S,2S)-2-(cyclopropylmethoxy)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c11-9-3-1-2-4-10(9)12-7-8-5-6-8/h8-11H,1-7H2/t9-,10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPICMLVOYDWAQ-UWVGGRQHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)OCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)O)OCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-Hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl}(methyl)amine](/img/structure/B2554667.png)
![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2554671.png)
![[2-(Azocan-1-ylmethyl)phenyl]methanamine](/img/structure/B2554672.png)








![N'-[(E)-(3-methoxyphenyl)methylidene]-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide](/img/structure/B2554688.png)
